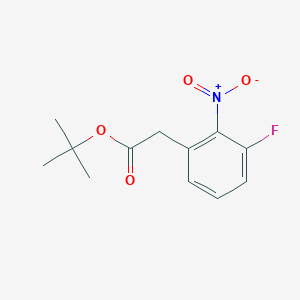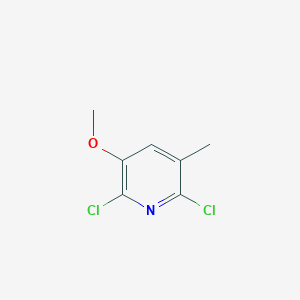
2,6-Dichloro-3-methoxy-5-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-3-methoxy-5-methylpyridine is a heterocyclic aromatic compound with the molecular formula C7H7Cl2NO. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2 and 6 positions, a methoxy group at the 3 position, and a methyl group at the 5 position. This compound is of significant interest in organic synthesis, pharmaceuticals, and agrochemicals due to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-methoxy-5-methylpyridine typically involves the chlorination of 3-methoxy-5-methylpyridine. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature range of 50-70°C and ensuring an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound involves a continuous flow process where 3-methoxy-5-methylpyridine is reacted with chlorine gas in a reactor equipped with temperature and pressure control systems. The product is then purified through distillation and recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
2,6-Dichloro-3-methoxy-5-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2 and 6 positions can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methoxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine atoms, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid are used as oxidizing agents.
Reduction: Lithium aluminum hydride in anhydrous ether is used for the reduction reactions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups replacing the chlorine atoms.
Oxidation: Formation of 2,6-dichloro-3-formyl-5-methylpyridine.
Reduction: Formation of 3-methoxy-5-methylpyridine.
科学的研究の応用
2,6-Dichloro-3-methoxy-5-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2,6-Dichloro-3-methoxy-5-methylpyridine involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating effects of the methoxy group, which affect the compound’s nucleophilicity and electrophilicity.
類似化合物との比較
Similar Compounds
2,6-Dichloro-3-methylpyridine: Lacks the methoxy group, making it less reactive in certain nucleophilic substitution reactions.
2,6-Dichloro-4-methoxy-5-methylpyridine: The position of the methoxy group affects its reactivity and the types of reactions it undergoes.
2,6-Dichloro-3-methoxy-4-methylpyridine: Similar structure but with different substitution patterns, leading to variations in chemical behavior.
Uniqueness
2,6-Dichloro-3-methoxy-5-methylpyridine is unique due to the specific arrangement of its substituents, which imparts distinct electronic and steric properties. This makes it a valuable compound for targeted chemical synthesis and specialized applications in various fields.
特性
分子式 |
C7H7Cl2NO |
|---|---|
分子量 |
192.04 g/mol |
IUPAC名 |
2,6-dichloro-3-methoxy-5-methylpyridine |
InChI |
InChI=1S/C7H7Cl2NO/c1-4-3-5(11-2)7(9)10-6(4)8/h3H,1-2H3 |
InChIキー |
MLXFQSSWXOQTAX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N=C1Cl)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


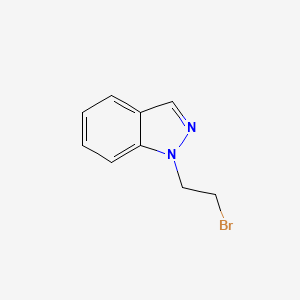
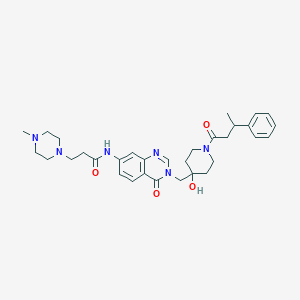
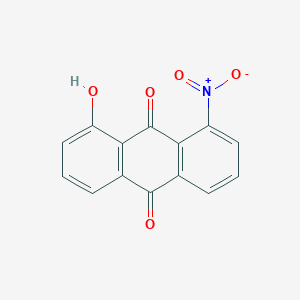
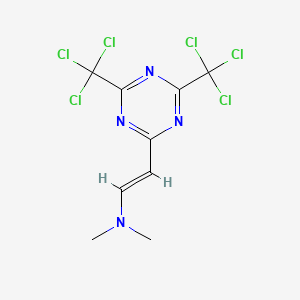


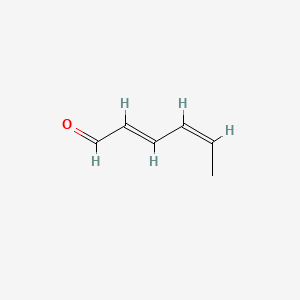
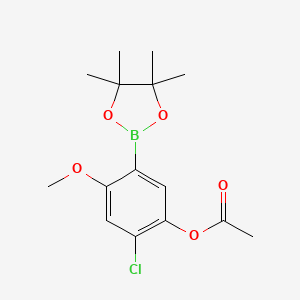
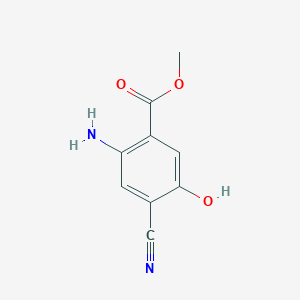
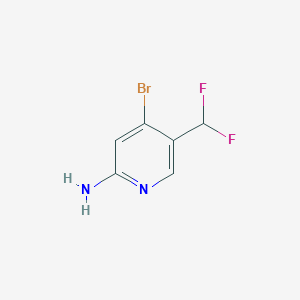

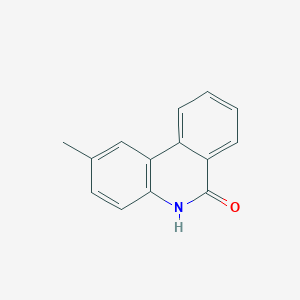
![azanium;[(4R)-2-hydroxy-2-oxido-1,3,2-dioxaphospholan-2-ium-4-yl]methyl hexadecanoate](/img/structure/B13126275.png)
